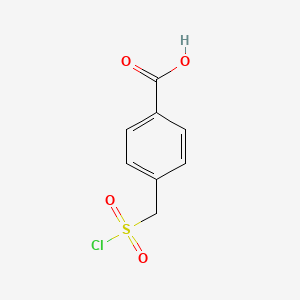

4-((Chlorosulfonyl)methyl)benzoic acid

Description

Properties

IUPAC Name |

4-(chlorosulfonylmethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4S/c9-14(12,13)5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAGYFDUEPISFBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Chlorosulfonyl)methyl)benzoic acid typically involves the chlorosulfonation of methyl benzoate. The reaction is carried out by treating methyl benzoate with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:

Chlorosulfonation: Methyl benzoate is reacted with chlorosulfonic acid at a temperature range of 0-5°C. The reaction mixture is stirred for several hours to ensure complete conversion.

Hydrolysis: The resulting product is then hydrolyzed to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Substitution Reactions

The chlorosulfonyl group (-SOCl) undergoes nucleophilic substitution with amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, or thioesters.

Reaction with Amines

Reaction with primary or secondary amines in the presence of a base (e.g., pyridine or triethylamine) yields sulfonamide derivatives. For example:

-

Example : Reaction with methyl 4-amino-2,6-difluorobenzoate in dichloromethane and pyridine at 20°C for 12 hours produced a sulfonamide with a 36% yield .

-

Conditions : Room temperature, inert solvent (dichloromethane), base to neutralize HCl .

Table 1: Sulfonamide Synthesis

Hydrolysis

The chlorosulfonyl group hydrolyzes in aqueous conditions to form sulfonic acid derivatives.

Reaction Pathway

Key Observations :

-

Hydrolysis occurs rapidly under basic or acidic conditions due to the electrophilic sulfur center.

-

The carboxylic acid group remains intact under mild hydrolysis conditions.

Reduction Reactions

While direct data on reduction is limited, analogous chlorosulfonyl compounds undergo reduction with agents like LiAlH or NaBH to form thiols or sulfinic acids.

Hypothetical Pathway :

Challenges : Competing reduction of the carboxylic acid group may require protective strategies.

Esterification and Amidation of the Carboxylic Acid

While the chlorosulfonyl group is more reactive, the carboxylic acid can be selectively derivatized under controlled conditions:

Esterification

-

Example : Reaction with ethanol/HSO forms the ethyl ester, preserving the chlorosulfonyl group.

Amidation

-

Example : Coupling with amines via EDCI/HOBt activates the carboxylic acid, enabling peptide-like bond formation .

Reaction Optimization Insights

-

Solvent Choice : Dichloromethane and THF are preferred for substitution reactions due to inertness and solubility .

-

Temperature Control : Reactions typically proceed at 0–25°C to minimize side reactions .

-

Yield Variability : Yields range from 4% to 40%, influenced by steric hindrance and electronic effects of substituents .

Scientific Research Applications

Medicinal Chemistry

4-((Chlorosulfonyl)methyl)benzoic acid has been investigated for its potential as a pharmaceutical intermediate. Its derivatives have shown promise in the development of drugs targeting various diseases, including cancer and bacterial infections.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, a study demonstrated that certain synthesized compounds based on this structure displayed significant activity against Mycobacterium tuberculosis, suggesting its utility in developing new anti-tuberculosis agents .

Polymer Chemistry

This compound serves as a monomer in the synthesis of polymers. Its sulfonyl group can enhance the properties of polymers, making them suitable for various applications such as coatings and adhesives.

Data Table: Polymer Applications

| Polymer Type | Application Area | Properties Enhanced |

|---|---|---|

| Sulfonated Polymers | Coatings | Increased durability |

| Conductive Polymers | Electronics | Improved electrical conductivity |

| Biodegradable Polymers | Packaging | Environmental sustainability |

Chemical Synthesis

This compound acts as an important intermediate in the synthesis of other chemical compounds. It can be used to introduce sulfonyl groups into various organic molecules, enhancing their reactivity and functionality.

Example Reaction: Synthesis of Sulfonamide Derivatives

The chlorosulfonyl group can be replaced with amines to create sulfonamide derivatives, which are widely used in pharmaceuticals. This transformation is crucial for developing new therapeutic agents .

Structure-Activity Relationship Studies

Recent research has focused on understanding the structure-activity relationships (SAR) of compounds related to this compound. These studies aim to identify modifications that enhance biological activity while reducing toxicity.

Findings from SAR Studies

Mechanism of Action

The mechanism of action of 4-((Chlorosulfonyl)methyl)benzoic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate in the formation of more complex molecules.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sulfonyl-Substituted Benzoic Acid Derivatives

Key Findings from Comparative Analysis

Reactivity Differences: The sulfonyl chloride group in 4-(chlorosulfonyl)benzoic acid is more reactive than sulfonamides (e.g., 4-{[(4-Methylphenyl)amino]sulfonyl}benzoic acid) or sulfonate esters (e.g., methylsulfonyl derivatives) due to the labile chlorine atom . Fluorine substitution (4-(fluorosulfonyl)benzoic acid) increases electronegativity but reduces hydrolytic stability compared to the chloro analog .

Positional Effects :

- Substitutions at position 3 (e.g., 4-chloro-3-(chlorosulfonyl)benzoic acid) introduce steric hindrance, affecting reaction pathways. For example, this compound is critical in synthesizing bumetanide, where regioselectivity is essential .

- The formyl group in 4-(chlorosulfonyl)-3-formylbenzoic acid adds a reactive site for further functionalization, enabling applications in multicomponent reactions .

Applications: Sulfonyl chlorides (e.g., 4-(chlorosulfonyl)benzoic acid) are preferred for covalent inhibitor design (e.g., HDAC6/BRPF1 inhibitors) due to their ability to form stable bonds with biological targets . Sulfonamides (e.g., 4-{[(4-Methylphenyl)amino]sulfonyl}benzoic acid) are used in non-covalent interactions, such as enzyme inhibition, due to their hydrogen-bonding capabilities .

Biological Activity

4-((Chlorosulfonyl)methyl)benzoic acid, also known as 4-(chlorosulfonyl)benzoic acid, is a compound that has garnered attention due to its potential biological activities. This article delves into its antimicrobial properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a benzoic acid core with a chlorosulfonyl group attached, which enhances its reactivity and biological activity.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 222.66 g/mol |

| Log P (octanol/water) | 1.37 |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study evaluated its efficacy against Gram-positive bacteria and found notable results.

Case Study: Antimicrobial Efficacy

In a study published in MDPI, the compound was tested against several bacterial strains, including Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Bacillus subtilis | 25 |

| Escherichia coli | 100 |

The compound demonstrated a strong inhibitory effect on Gram-positive bacteria, with lower efficacy observed against Gram-negative strains like Escherichia coli .

The proposed mechanism of action involves the disruption of bacterial cell wall synthesis due to the chlorosulfonyl group, which may interfere with essential enzymatic processes within the bacteria. This leads to cell lysis and ultimately bacterial death.

Toxicity Studies

In addition to antimicrobial activity, toxicity assessments were performed using aquatic crustacean Daphnia magna. The results indicated moderate toxicity levels for some derivatives of the compound, suggesting a need for careful consideration in therapeutic applications .

Structural Activity Relationship (SAR)

Understanding the structural activity relationship is crucial for optimizing the biological activity of compounds like this compound. Variations in substituents can significantly influence both antimicrobial efficacy and toxicity.

SAR Findings

- Chlorosulfonyl Group : Enhances antibacterial activity.

- Methyl Substituent : Modulates lipophilicity, affecting membrane permeability.

- Benzoic Acid Core : Essential for maintaining biological activity.

Table summarizing SAR findings:

| Modification | Effect on Activity |

|---|---|

| Addition of methyl group | Increased lipophilicity |

| Substitution on benzoic ring | Variable antibacterial potency |

Q & A

Basic: What synthetic routes are available for 4-((chlorosulfonyl)methyl)benzoic acid, and what are their key reaction conditions?

Answer:

The synthesis of this compound typically involves functionalization of the benzoic acid backbone. A common approach is the chlorosulfonation of 4-(methyl)benzoic acid derivatives. For example:

- Step 1: Sulfonation of 4-methylbenzoic acid using chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) to introduce the sulfonyl group .

- Step 2: Isolation of the intermediate sulfonic acid derivative, followed by chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form the chlorosulfonyl moiety .

- Key Conditions:

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

- Spectroscopic Methods:

- Chromatography:

- Elemental Analysis: Validate empirical formula (C₈H₇ClO₄S) with <0.3% deviation .

Advanced: What strategies mitigate competing side-reactions during chlorosulfonation of 4-methylbenzoic acid?

Answer:

Competing sulfone formation or over-chlorination can occur. Mitigation strategies include:

- Temperature Control: Slow addition of chlorosulfonic acid at 0–5°C to limit exothermic side-reactions .

- Catalyst Optimization: Use FeCl₃ (0.5–1 mol%) to enhance regioselectivity and reduce polysubstitution .

- In Situ Quenching: Add ice-cold water immediately post-reaction to hydrolyze excess ClSO₃H, minimizing degradation .

- Reaction Monitoring: Track progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:3) to isolate intermediates before side-product formation .

Advanced: How does the chlorosulfonyl group influence the reactivity of this compound in nucleophilic substitution?

Answer:

The chlorosulfonyl group (-SO₂Cl) is highly electrophilic, enabling:

- Nucleophilic Aromatic Substitution (NAS): Reacts with amines (e.g., aniline) to form sulfonamides, a key step in drug intermediate synthesis (e.g., bumetanide analogs) .

- Cross-Coupling Reactions: Participates in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) when paired with boronic acids, though steric hindrance from the methylene spacer may reduce yields .

- Hydrolysis Sensitivity: The -SO₂Cl group hydrolyzes to -SO₃H in aqueous media, necessitating anhydrous conditions during reactions .

Advanced: What are the challenges in scaling up the synthesis of this compound, and how are they addressed?

Answer:

Challenges:

- Exothermic Reactions: Chlorosulfonation generates significant heat, risking thermal runaway.

- Corrosive Reagents: ClSO₃H and SOCl₂ require specialized glass-lined reactors .

- Purification Difficulties: High polarity complicates crystallization.

Solutions:

- Batch-Wise Addition: Introduce reagents gradually with jacketed reactors for temperature control (-10 to 5°C) .

- Alternative Solvents: Use dichloroethane instead of DCM for better solubility and easier recovery .

- Continuous Flow Systems: Microreactors improve heat dissipation and reaction uniformity at scale .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Acid-resistant gloves, face shield, and fume hood use mandatory due to corrosive and lachrymatory hazards .

- Spill Management: Neutralize spills with sodium bicarbonate followed by adsorption (vermiculite) .

- Storage: Keep in sealed, amber glass containers under inert gas (N₂/Ar) to prevent moisture ingress .

Advanced: How is this compound utilized in the design of protease inhibitors?

Answer:

The chlorosulfonyl group acts as a warhead in covalent inhibitors:

- Mechanism: Forms a reversible covalent bond with catalytic serine or cysteine residues (e.g., in thrombin or SARS-CoV-2 Mpro) .

- Case Study: Derivatives of this compound show IC₅₀ values <100 nM against trypsin-like proteases, with selectivity enhanced by modifying the benzoic acid substituents .

- Synthetic Flexibility: The methylene spacer allows modular attachment of targeting moieties (e.g., peptidomimetics) .

Advanced: What analytical techniques resolve contradictions in reported reaction yields for derivatives of this compound?

Answer:

Discrepancies arise from variations in:

- Reagent Purity: Use Karl Fischer titration to ensure anhydrous ClSO₃H (<50 ppm H₂O) .

- Reaction Monitoring: Employ in situ IR spectroscopy to track sulfonyl chloride formation in real time .

- Byproduct Identification: LC-HRMS identifies over-chlorinated or hydrolyzed byproducts, guiding optimization .

Basic: What are the solubility properties of this compound, and how do they affect reaction design?

Answer:

- Solubility Profile:

- Implications:

Advanced: How does computational modeling guide the optimization of this compound derivatives for medicinal chemistry?

Answer:

- Docking Studies: Predict binding poses with target enzymes (e.g., HIV-1 protease) using AutoDock Vina .

- DFT Calculations: Assess electrophilicity of the -SO₂Cl group to prioritize derivatives with balanced reactivity/stability .

- MD Simulations: Evaluate solvation effects on hydrolysis rates, informing solvent selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.